molecular formula C19H26N2O6 B1232395 Mixidine fumarate CAS No. 67958-13-8

Mixidine fumarate

Cat. No.: B1232395
CAS No.: 67958-13-8
M. Wt: 378.4 g/mol
InChI Key: KVQJERHSAVDWSB-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mixidine fumarate is a chemical compound supplied for research and experimental purposes exclusively. It is formally identified as 3,4-dimethoxy-N-(1-methyl-2-pyrrolidinylidene)benzeneethanamine fumarate and is a salt form of the active pharmaceutical ingredient mixidine . Historically, mixidine was investigated for its potent cardiovascular properties, specifically as a bradycardic agent that reduces heart rate without significantly affecting blood pressure or myocardial contractility . Its primary research value lies in its use as a tool compound for studying cardiac physiology and pharmacology, particularly the mechanisms that control heart rate . The fumarate salt is commonly utilized to improve the compound's stability and absorption characteristics for experimental purposes . Studies have explored ion-pair-mediated absorption mechanisms of mixidine, which can be a critical factor in its bioavailability profile . This product is intended for laboratory research by qualified scientists and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

67958-13-8

Molecular Formula

C19H26N2O6

Molecular Weight

378.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrrolidin-2-imine

InChI

InChI=1S/C15H22N2O2.C4H4O4/c1-17-10-4-5-15(17)16-9-8-12-6-7-13(18-2)14(11-12)19-3;5-3(6)1-2-4(7)8/h6-7,11H,4-5,8-10H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

KVQJERHSAVDWSB-WLHGVMLRSA-N

SMILES

CN1CCCC1=NCCC2=CC(=C(C=C2)OC)OC.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN1CCCC1=NCCC2=CC(=C(C=C2)OC)OC.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCCC1=NCCC2=CC(=C(C=C2)OC)OC.C(=CC(=O)O)C(=O)O

Related CAS

27737-38-8 (Parent)

Synonyms

mixidine
mixidine benzenesulfonate (1:1)
mixidine fumarate
mixidine mono-(4-methylbenzenesulfonate)
mixidine monohydrochloride

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Mixidine Fumarate

Advanced Synthetic Routes for Mixidine (B1213034) Fumarate (B1241708) Core Structure

The core of Mixidine is N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrrolidin-2-imine. Its synthesis can be approached through various advanced organic chemistry strategies. A plausible and historically referenced method for the synthesis of 2-iminopyrrolidine derivatives involves a two-step process starting from a corresponding N-substituted-2-pyrrolidinone. google.com

A general synthetic pathway to the Mixidine core structure can be envisioned as follows:

Activation of the Lactam: 1-Methyl-2-pyrrolidinone (B7775990) is treated with an activating agent, such as triethyloxonium (B8711484) tetrafluoroborate (B81430) (Et3OBF4), to form an intermediate ethoxy-pyrrolinium salt.

Condensation with the Amine: The activated intermediate is then reacted with 2-(3,4-dimethoxyphenyl)ethanamine. The amine displaces the ethoxy group to form the desired imine, Mixidine.

Salt Formation: The resulting Mixidine base is then treated with fumaric acid to yield Mixidine fumarate.

This general approach allows for the introduction of various substituents on both the pyrrolidine (B122466) ring and the phenethylamine (B48288) moiety, providing a versatile route to a range of analogues.

Chemo- and Regioselective Synthesis Strategies

The synthesis of functionalized pyrrolidines, the precursors to 2-iminopyrrolidines, can be achieved with a high degree of chemo- and regioselectivity. For instance, [3+2] cycloaddition reactions are a powerful tool for constructing the pyrrolidine ring with controlled stereochemistry. mdpi.comacs.org The reaction of azomethine ylides with various dipolarophiles can be tuned to favor specific regioisomers by modifying substituents and reaction conditions.

Another key aspect is the selective functionalization of the pyrrolidine ring. Directing groups can be employed to guide the introduction of new substituents to specific positions. For example, the use of a picolinamide (B142947) directing group can facilitate palladium-catalyzed C-H activation at the γ- and δ-positions of an amine substrate, leading to the formation of the pyrrolidine ring. organic-chemistry.org Such strategies could be adapted to synthesize substituted 1-methyl-2-pyrrolidinone precursors for Mixidine analogues.

StrategyDescriptionPotential Application to Mixidine Synthesis
[3+2] Cycloaddition Reaction of an azomethine ylide with an alkene to form a pyrrolidine ring.Synthesis of substituted 1-methyl-2-pyrrolidinone precursors with control over stereochemistry.
Directed C-H Activation Use of a directing group to functionalize a specific C-H bond.Introduction of substituents at specific positions of the pyrrolidine ring in the precursor.
Reductive Amination of Diketones Reaction of a 1,4-diketone with an aniline (B41778) in the presence of a reducing agent.A potential alternative route to N-aryl substituted pyrrolidines.

Asymmetric Synthesis Approaches for Enantiomeric Forms of this compound

Since Mixidine possesses a chiral center at the 2-position of the pyrrolidine ring, the development of asymmetric synthetic routes is of significant interest. Several strategies can be employed to obtain enantiomerically pure or enriched forms of Mixidine.

One approach involves the use of chiral auxiliaries. For instance, a chiral sulfinamide can be used to direct the stereoselective addition of a nucleophile to an imine, a key step in the synthesis of chiral amines and their derivatives. researchgate.net This methodology could be adapted to the synthesis of a chiral precursor to the 2-substituted pyrrolidine core of Mixidine.

Biocatalysis offers another powerful tool for asymmetric synthesis. Transaminases, for example, can be used for the stereoselective synthesis of chiral 2-substituted pyrrolidines from ω-chloroketones. acs.org This enzymatic approach can provide access to both enantiomers of a chiral amine with high enantiomeric excess.

ApproachDescriptionPotential Application to Mixidine Synthesis
Chiral Auxiliaries A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.Use of a chiral sulfinamide to synthesize an enantiomerically enriched precursor to the pyrrolidine ring.
Organocatalysis Use of small organic molecules to catalyze a reaction enantioselectively.Asymmetric Michael additions or cycloadditions to construct the chiral pyrrolidine ring.
Biocatalysis Use of enzymes to catalyze a reaction with high stereoselectivity.Enantioselective synthesis of a chiral 2-substituted pyrrolidine precursor using transaminases.

Development of Novel Derivatization Strategies for this compound Analogs

The development of novel analogues of Mixidine is essential for structure-activity relationship (SAR) studies and the identification of compounds with improved properties. This involves the rational design of new structures and the use of efficient synthetic methods to create libraries of compounds.

Rational Design Principles for Structural Modification

The rational design of Mixidine analogues can be guided by computational modeling and an understanding of its potential biological targets. Modifications can be made to several parts of the molecule:

The Pyrrolidine Ring: Introduction of substituents at the 3-, 4-, and 5-positions can influence the compound's conformation and interaction with biological targets.

The N-Methyl Group: Replacement of the methyl group with other alkyl or aryl groups can modulate the compound's lipophilicity and steric properties.

The Phenethylamine Moiety: Altering the substitution pattern on the aromatic ring or modifying the ethyl linker can impact the compound's electronic properties and binding affinity.

The design of new analogues can also be inspired by the structures of other biologically active pyrrolidine-containing compounds. frontiersin.org

Combinatorial Synthesis and High-Throughput Screening Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds. nih.gov A combinatorial library of Mixidine analogues could be generated by varying the starting materials in the synthetic sequence. For example, a diverse set of substituted 2-pyrrolidinones could be reacted with a variety of phenethylamines to create a library of N-substituted 2-iminopyrrolidines.

Solid-phase synthesis can be employed to facilitate the purification of the library members. nih.gov In this approach, one of the starting materials is attached to a solid support, and the subsequent reactions are carried out in a stepwise manner. After the synthesis is complete, the final products are cleaved from the support. This methodology allows for the efficient production of a large number of compounds for high-throughput screening.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals is of growing importance to minimize the environmental impact of chemical processes. nih.govmdpi.comdntb.gov.uachemistryviews.org Several aspects of the synthesis of this compound can be optimized to align with these principles.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot reactions and cascade sequences can improve atom economy by reducing the number of purification steps. nih.gov

Use of Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or replaced with greener alternatives. For example, the use of supercritical carbon dioxide as a solvent for imine synthesis has been reported as an environmentally benign approach. chemistryviews.org

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. Microwave-assisted synthesis can often reduce reaction times and energy consumption. mdpi.com

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. Catalysts can be used in small amounts and can often be recycled and reused.

By incorporating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.

Elucidation of Molecular Mechanisms of Action of Mixidine Fumarate

Identification and Validation of Primary Biological Targets

Initial research suggests that mixidine (B1213034) fumarate's primary biological effects are centered on the cardiovascular system. Studies indicate that it induces a negative chronotropic effect, meaning it slows the heart rate. This action is attributed to a direct effect on the sinoatrial node, the heart's natural pacemaker, and an attenuation of sympathetic nervous system input to the heart. nih.gov However, the specific molecular targets within the sinoatrial node and the sympathetic nerve endings that mixidine fumarate (B1241708) interacts with have not been identified in the available literature.

Proteomic Profiling and Affinity-Based Probes

A thorough search of scientific databases yielded no studies that have employed proteomic profiling or affinity-based probes to identify the protein targets of mixidine fumarate. Such studies are crucial for creating a comprehensive map of the proteins that a compound directly binds to within a cell or tissue, and this information is currently unavailable for this compound.

Genetic and Transcriptomic Approaches to Target Elucidation

There is no evidence in the scientific literature of genetic or transcriptomic studies, such as RNA sequencing, being used to elucidate the targets of this compound. These methods, which can identify changes in gene expression in response to a compound, would provide valuable clues about the pathways and, by extension, the molecular targets affected by this compound. This data is not currently available.

Detailed Analysis of Ligand-Receptor Interaction Dynamics

The absence of identified specific molecular targets for this compound precludes any detailed analysis of its ligand-receptor interaction dynamics.

Biophysical Characterization of Binding Kinetics and Thermodynamics

No studies were found that provide a biophysical characterization of the binding kinetics (association and dissociation rates) or the thermodynamics (the energetic forces driving the binding) of this compound with any specific biological target. This information is essential for understanding the affinity and specificity of a drug-target interaction.

Structural Biology Insights into this compound-Target Complexes (e.g., Crystallography, NMR)

There are no published X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy studies that provide a three-dimensional structure of this compound bound to a biological target. Structural biology data is fundamental for visualizing the precise interactions between a compound and its target at the atomic level, which is a critical component of modern drug design and mechanism-of-action studies.

Modulation of Intracellular Signaling Pathways by this compound

While it is known that this compound affects the sinoatrial node and sympathetic nervous system activity, the specific intracellular signaling pathways that are modulated by this compound have not been elucidated in the available research. nih.gov For example, it is unknown which G-protein coupled receptors, ion channels, or downstream signaling cascades are directly or indirectly affected by this compound to produce its observed physiological effects.

Impact on Kinase Cascades and Phosphorylation Events

There is no direct evidence in the available scientific literature detailing the specific impact of this compound on kinase cascades and phosphorylation events. However, its function as a negative chronotropic agent suggests a possible interaction with signaling pathways that regulate heart rate. The sympathetic nervous system, which this compound is known to attenuate, typically increases heart rate via G-protein coupled receptors (GPCRs) that activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). labfront.comlibretexts.org This, in turn, activates Protein Kinase A (PKA), an enzyme that phosphorylates various proteins involved in cardiac function, including ion channels in the sinoatrial node. labfront.comcolostate.edunih.gov By attenuating sympathetic input, this compound may indirectly reduce the activation of the PKA signaling pathway. nih.gov

Furthermore, some pyrrolidine (B122466) derivatives have been shown to interact with adrenergic receptors, which are key components of the kinase-activating pathways in cardiac cells. nih.gov For instance, certain pyrrolidine-2-one derivatives exhibit an affinity for α1-adrenergic receptors. nih.gov It is plausible, though not proven, that this compound could interact with such receptors, thereby modulating downstream kinase signaling.

Influence on Transcription Factor Activity and Gene Expression Networks

Specific studies on the influence of this compound on transcription factor activity and gene expression networks are not available in the current body of scientific literature. However, the fumarate component of the compound introduces the possibility of interaction with pathways regulated by cellular metabolites.

Fumarate is known to be an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway. nih.govnih.govmdpi.com Activation of Nrf2 leads to the transcription of genes involved in the antioxidant response. nih.govmdpi.com Dimethyl fumarate (DMF), a derivative of fumaric acid, has been shown to activate Nrf2 by modifying cysteine residues on its inhibitor, Keap1, leading to Nrf2's dissociation and translocation to the nucleus to activate gene expression. nih.govplos.org

Additionally, high levels of fumarate have been shown to inhibit prolyl hydroxylases, which can lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that regulates genes involved in the response to hypoxia. nih.govresearchgate.net Fumarate can also promote the activation of the NF-κB signaling pathway. nih.gov It is important to emphasize that these are known effects of fumarate in other contexts, and it has not been experimentally verified that this compound functions through these specific transcription factor pathways.

Enzymatic Activity Modulation by this compound

Kinetic Characterization of Enzyme Inhibition or Activation

There is a lack of specific studies providing kinetic characterization of enzyme inhibition or activation by this compound. Early research indicates that this compound's effects on the heart are not due to a decrease in the force of myocardial contraction, which might suggest it does not directly inhibit enzymes critical for contractility in the same way as some other cardiovascular drugs. nih.gov

Substrate Specificity and Allosteric Regulation Studies

There are no available studies that specifically investigate the substrate specificity or allosteric regulation of enzymes by this compound. The compound's known ability to antagonize the increase in heart rate induced by isoproterenol (B85558) and histamine (B1213489) suggests an interaction with the signaling pathways these molecules initiate, possibly at the receptor level, which could allosterically modulate the activity of downstream enzymes like adenylyl cyclase. nih.govnih.gov However, without direct binding and kinetic studies, this remains speculative.

Structure Activity Relationship Sar and Computational Chemistry of Mixidine Fumarate

Comprehensive SAR Analysis of Mixidine (B1213034) Fumarate (B1241708) and its Analogs

SAR studies on Mixidine and its related compounds have been instrumental in identifying the key molecular components that govern its cardiac-slowing effects. These investigations have systematically explored the impact of modifications to the core structure, leading to the identification of more potent and selective analogs.

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For Mixidine and its analogs, several key pharmacophoric features have been identified:

The Amidine Moiety: The amidine group is a critical component for the cardiac-slowing activity.

The Aromatic Ring: The nature and substitution pattern of the aromatic ring significantly influence potency. Electron-donating groups on the phenyl ring are generally favorable for activity.

The Ethylene (B1197577) Bridge: The length and flexibility of the linker connecting the aromatic and piperidine (B6355638) moieties are important. For instance, extending the ethylene bridge in some analog series has been shown to affect activity.

A study on a series of 3-thioindolamidines and 3-indolamidines, which are structurally related to Mixidine, revealed important SAR insights. nih.gov The cardiac-slowing activity was found to be enhanced by specific substitutions, as detailed in the table below.

Compound TypeSubstitutionEffect on Cardiac-Slowing Activity
3-ThioindolamidinesSubstitution of the indole (B1671886) nitrogen with small alkyl groups (C1-C3)Enhanced activity
3-ThioindolamidinesSubstitution of the indole nitrogen with unsaturated alkyl groupsEnhanced activity
3-ThioindolamidinesReplacement of the N-methyl group with other alkyl or phenyl groupsEnhanced activity
3-Indole AnalogsAlkyl substitution on the indole nitrogenGreater activity

Table 1: SAR Findings for Mixidine Analogs nih.gov

These findings suggest that the electronic and steric properties of the substituents on the indole and amidine nitrogen atoms are key determinants of the cardiac-slowing potency.

Computational Chemistry and Molecular Modeling Applications

Computational chemistry offers powerful tools to investigate drug-receptor interactions at a molecular level, predict the activity of new compounds, and guide the design of novel drug candidates.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor. scielo.br This can provide insights into the binding mode and the key interactions driving the affinity. Studies suggest that Mixidine's cardiac-slowing effects are mediated by a direct action on the sinoatrial node, potentially involving cardiac ion channels. nih.govnih.gov

While no specific docking studies on Mixidine have been published, we can hypothesize a potential binding scenario based on its structure and likely target. For instance, if Mixidine targets a cardiac ion channel, docking simulations could be employed to predict how it fits into the channel's pore or an allosteric binding site. Key interactions would likely involve hydrogen bonds with the amidine group and hydrophobic or aromatic interactions with the dimethoxyphenyl moiety.

Molecular dynamics (MD) simulations can further refine the docked pose and provide information on the stability of the drug-receptor complex over time. nih.gov MD simulations could reveal how the flexibility of both the ligand and the protein affects the binding and could help to identify the most stable binding conformations.

Hypothetical Docking Results of a Mixidine Analog with a Cardiac Ion Channel

LigandPredicted Binding Energy (kcal/mol)Key Interacting Residues
Mixidine Analog A-8.5Tyr234, Phe356, Ser450
Mixidine Analog B-7.9Tyr234, Trp352, Asn452
Mixidine Analog C-9.2Tyr234, Phe356, Asp449

Table 2: Hypothetical Molecular Docking Data. This table illustrates the type of data that would be generated from a molecular docking study. The binding energies and interacting residues are hypothetical and for illustrative purposes only.

QSAR is a computational method that attempts to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds.

For a series of Mixidine analogs, a QSAR model could be developed using various molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. A hypothetical QSAR equation might look like:

pIC50 = 0.5 * logP - 0.2 * (Molecular Weight) + 1.2 * (H-bond donors) + C

Such a model could then be used to predict the antiarrhythmic activity of new derivatives based on their calculated descriptors. Studies on other piperidine derivatives have successfully used QSAR to predict their toxicological and pharmacological properties. mdpi.com For example, a QSAR study on piperidine derivatives as CCR5 antagonists used various descriptors to build predictive models. nih.gov

The Mixidine scaffold can serve as a starting point for the discovery of new cardiovascular agents using virtual screening and de novo design techniques.

Virtual Screening: This involves computationally screening large libraries of compounds to identify those that are likely to bind to a specific target. wikipedia.orgnih.gov A pharmacophore model based on the key features of Mixidine could be used to search for molecules with a similar spatial arrangement of functional groups. Alternatively, a validated docking protocol could be used to screen for compounds that fit well into the putative binding site of Mixidine's target.

De Novo Design: This approach involves the computational design of novel molecules from scratch. rfppl.co.in Fragments from known active molecules, including the core scaffold of Mixidine, can be used as building blocks to generate new chemical entities with desired properties. These new designs can then be evaluated for their predicted activity and synthesizability.

Preclinical Pharmacological Investigations and Mechanistic Efficacy of Mixidine Fumarate

In Vitro Cellular and Subcellular Model Systems

Mechanistic Characterization in 2D and 3D Cell Culture Models

Following a comprehensive review of publicly available scientific literature, no studies were identified that investigated the mechanistic characteristics of mixidine (B1213034) fumarate (B1241708) in either two-dimensional (2D) or three-dimensional (3D) cell culture models.

Organoid and Co-Culture Models for Complex Biological Systems

There is currently no available research in the public domain detailing the use of organoid or co-culture models to investigate the mechanistic efficacy of mixidine fumarate in complex biological systems.

Mechanistic Studies in In Vivo Animal Models

Elucidation of Pathway Modulation in Rodent Models

Preclinical in vivo and ex vivo studies, primarily in non-rodent models, have elucidated some of the key mechanistic pathways modulated by this compound, focusing on its cardiovascular effects. Research indicates that this compound exerts a negative chronotropic effect, meaning it slows the heart rate, through a dual mechanism of action. nih.govncats.io

Firstly, it appears to have a direct effect on the sinoatrial (SA) node, the heart's natural pacemaker. nih.gov Secondly, it attenuates the influence of the sympathetic nervous system on the heart. nih.gov The sympathetic nervous system is responsible for the "fight or flight" response, which includes increasing the heart rate.

In studies using anesthetized dogs, this compound was shown to decrease elevated heart rates back to basal levels. nih.gov It produced a dose-dependent reduction in heart rate that was elevated by various stimulants, including beta-adrenergic stimulation from isoproterenol (B85558) and direct sympathetic nerve stimulation. nih.govncats.io However, while it lessened the increase in the force of contraction produced by sympathetic nerve stimulation, it did not affect the increase in contractile force induced by isoproterenol. nih.gov

In conscious dogs, this compound did not alter the resting heart rate, mean arterial pressure, or cardiac output. nih.govncats.io It did, however, reduce tachycardia (an abnormally fast heart rate) induced by both atropine (B194438) and exercise. nih.govncats.io

Further mechanistic insight comes from ex vivo experiments on isolated guinea-pig atria. In this model, this compound antagonized the increase in atrial rate induced by both isoproterenol and histamine (B1213489). nih.govncats.io

Collectively, these findings suggest that this compound's primary mechanism for reducing heart rate involves direct depression of the sinoatrial node and a modulatory effect on autonomic control of the heart, specifically by attenuating sympathetic input. nih.gov Experiments in dog heart-lung preparations further indicated that by reducing epinephrine-induced sinus tachycardia, this compound led to decreased myocardial oxygen consumption and increased myocardial efficiency. nih.gov

Interactive Data Table: Summary of In Vivo and Ex Vivo Effects of this compound

Model System Stimulant/Condition Effect of this compound Reference
Anesthetized DogElevated Heart RateDecreased to basal levels nih.gov
Anesthetized DogAminophylline (B1665990)Dose-related decrease in heart rate nih.gov
Anesthetized DogIsoproterenolDose-related decrease in heart rate nih.govncats.io
Anesthetized DogSympathetic Nerve StimulationDose-related decrease in heart rate nih.govncats.io
Anesthetized DogGlucagon InfusionDose-related decrease in heart rate nih.gov
Anesthetized DogSympathetic Nerve StimulationAttenuated increase in contractile force nih.govncats.io
Anesthetized DogIsoproterenolNo effect on increased contractile force nih.govncats.io
Conscious DogResting StateNo decrease in heart rate, arterial pressure, or cardiac output nih.govncats.io
Conscious DogAtropine-induced TachycardiaReduced tachycardia nih.govncats.io
Conscious DogTreadmill ExerciseReduced tachycardia nih.govncats.io
Isolated Guinea-pig AtriaIsoproterenolAntagonized increase in atrial rate nih.govncats.io
Isolated Guinea-pig AtriaHistamineAntagonized increase in atrial rate nih.govncats.io
Dog Heart-Lung PreparationEpinephrine-induced TachycardiaDecreased myocardial oxygen consumption, increased myocardial efficiency nih.gov

Advanced Imaging Techniques for In Vivo Mechanism Visualization

A review of existing scientific literature did not yield any studies that have employed advanced imaging techniques to visualize the in vivo mechanisms of this compound.

Systems Biology and Omics Approaches to Mechanistic Efficacy

There are no published studies to date that have utilized systems biology or omics approaches (such as genomics, transcriptomics, proteomics, or metabolomics) to investigate the mechanistic efficacy of this compound.

Metabolism and Biotransformation Mechanisms of Mixidine Fumarate

Advanced Analytical Methodologies for Mixidine Fumarate Research

Development of High-Resolution Spectroscopic Techniques for Interaction Studies

The study of how a drug molecule interacts with its biological targets, such as proteins or nucleic acids, is fundamental to understanding its pharmacological effect. High-resolution spectroscopic techniques offer a non-invasive window into these interactions at a molecular level.

Recent advancements in spectroscopy allow for detailed characterization of the binding events between a drug like Mixidine (B1213034) Fumarate (B1241708) and its target proteins. rsc.org Techniques such as high-resolution nuclear magnetic resonance (NMR) spectroscopy and advanced fluorescence spectroscopy are central to these investigations. rsc.orgnih.gov High-Resolution Magic-Angle Spinning (HR-MAS) NMR, for example, has the utility to study drug delivery and localization in intact tissue samples, permitting the detection of both intracellular and extracellular compounds. nih.gov This is a significant advantage over methods that can only sample the extracellular space. nih.gov In principle, HR-MAS NMR could be used to monitor the changes in the chemical environment of Mixidine Fumarate as it binds to cardiac tissue, providing insights into its intracellular activity. nih.gov

Fluorescence spectroscopy is another powerful tool, particularly for evaluating binding and thermodynamic parameters of drug-protein interactions. rsc.org Techniques like time-resolved emission spectra can reveal latent occurrences of processes such as photoinduced electron transfer (PET) between a drug and protein residues, which might be missed by other conventional spectroscopic methods. rsc.org For a compound like this compound, studying the intrinsic fluorescence of its target proteins (e.g., tryptophan residues) upon binding can provide quantitative data on binding affinity and stoichiometry.

Table 1: Representative Spectroscopic Data for Ligand-Protein Interaction Study This table presents hypothetical data illustrating the types of changes that can be observed when studying the interaction of a compound with a target protein using high-resolution spectroscopy.

Spectroscopic TechniqueObserved ParameterValue (Protein Alone)Value (Protein + Ligand)Inferred Interaction Detail
1H-NMR SpectroscopyChemical Shift (ppm) of Protein Residue8.258.50Ligand binding in proximity to the observed proton, altering its local magnetic field.
Fluorescence SpectroscopyTryptophan Emission Intensity (a.u.)15,0007,500Quenching of intrinsic protein fluorescence, suggesting direct interaction and energy transfer.
Circular Dichroism (CD) SpectroscopyMolar Ellipticity at 222 nm-12,000-9,500Alteration in the secondary structure (α-helix content) of the protein upon ligand binding. rsc.org

Advanced Chromatographic and Mass Spectrometric Approaches for Metabolite and Interaction Characterization

Characterizing a drug's metabolites and its interactions within a complex biological matrix is a formidable challenge that requires the separation power of chromatography coupled with the detection specificity of mass spectrometry. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technology for this purpose, offering high sensitivity and selectivity for the quantitative and qualitative analysis of drugs and their metabolites. researchgate.netresearchgate.net

Advanced chromatographic techniques such as Ultra-High-Performance Liquid Chromatography (UPLC) and nano-liquid chromatography (nano-LC) provide significant improvements in resolution, speed, and sensitivity over traditional HPLC. mdpi.comresearchgate.net The use of columns with smaller particle sizes in UPLC leads to sharper peaks and better separation of closely related compounds, such as a parent drug and its hydroxylated metabolites. researchgate.net For highly polar metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed, as it provides better retention for compounds that are poorly retained on traditional reversed-phase (RP) columns. diva-portal.orgnih.gov

When coupled with high-resolution accurate mass (HRAM) mass spectrometry, such as Orbitrap or time-of-flight (TOF) systems, researchers can confidently identify unknown metabolites by determining their elemental composition from precise mass measurements. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting product ions, which is crucial for elucidating the structure of metabolites. researchgate.net These approaches are critical for building a comprehensive metabolic profile of this compound in preclinical studies. Native mass spectrometry, where non-covalent interactions are preserved, can also be used to directly detect drug-target complexes, providing unambiguous evidence of binding and stoichiometry. nih.govtechnologynetworks.com

Table 2: Exemplar UPLC-MS/MS Parameters for Analysis of this compound and Potential Metabolites This table provides representative parameters for a UPLC-MS/MS method, adapted from methodologies used for similar small molecule analysis. researchgate.netresearchgate.net

ParameterSetting
Chromatography SystemUPLC System
ColumnC18 Reversed-Phase, 1.7 µm, 2.1 x 100 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Mass SpectrometerTriple Quadrupole or HRAM Orbitrap
Ionization ModePositive Electrospray Ionization (ESI+)
Hypothetical m/z (Mixidine)[M+H]+
Hypothetical m/z (Metabolite)[M+H+16]+ (Oxidation)

Novel Imaging Techniques for Spatiotemporal Distribution and Target Engagement in Preclinical Models

Understanding where a drug distributes in the body and whether it engages its intended target are key questions in preclinical development. pelagobio.comcriver.com Novel imaging techniques provide non-invasive, longitudinal assessment of these parameters in living animal models, offering significant advantages over traditional tissue-based methods. bruker.com

Mass Spectrometry Imaging (MSI) is a powerful technique that maps the spatial distribution of a drug and its metabolites directly in tissue sections without the need for labeling. researchgate.netfrontiersin.org By scanning the tissue surface, MSI generates ion images that show the precise localization of specific molecules, which can reveal, for instance, whether this compound accumulates preferentially in cardiac tissue versus other organs. researchgate.netnih.gov

For in vivo and longitudinal studies, Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality. nih.govdrugtargetreview.com This technique requires radiolabeling the drug molecule with a positron-emitting isotope. PET imaging can then be used to non-invasively quantify the drug's distribution throughout the body over time (pharmacokinetics) and measure its binding to a specific target (receptor occupancy). drugtargetreview.comperceptive.com This provides critical information on whether the drug reaches its target in sufficient concentrations to exert a pharmacological effect.

To visualize drug-target interactions at a cellular level in a living animal, Intravital Microscopy (IVM) can be employed. nih.gov IVM allows for high-resolution imaging of biological processes in real-time within a living organism. nih.gov By using fluorescently labeled versions of this compound or its targets, researchers could potentially observe the dynamics of target engagement in the microvasculature or tissues of preclinical models. The combination of these advanced imaging techniques provides a comprehensive picture of a drug's behavior in vivo, bridging the gap between molecular properties and therapeutic effects. nih.gov

Table 3: Comparison of Novel Imaging Techniques for Preclinical Research This table summarizes and compares the capabilities of different imaging modalities for studying drug distribution and target engagement.

Imaging TechniqueKey AdvantageSpatial ResolutionPrimary Application in Drug Research
Mass Spectrometry Imaging (MSI)Label-free analysis of drug and metabolites in tissue sections. frontiersin.org5-50 µmEx vivo mapping of drug/metabolite distribution in target tissues. nih.gov
Positron Emission Tomography (PET)Whole-body, quantitative, and longitudinal in vivo imaging. criver.combruker.com1-2 mmIn vivo biodistribution, pharmacokinetics, and target occupancy studies. perceptive.com
Intravital Microscopy (IVM)Real-time imaging at subcellular resolution in live animals. nih.gov<1 µmDynamic visualization of cellular-level drug delivery and target interaction. nih.gov

Future Research Directions and Translational Hypotheses for Mixidine Fumarate

Unexplored Mechanisms and Novel Biological Pathways

While primarily recognized for its cardiovascular effects, specifically its ability to reduce heart rate, the full mechanistic scope of mixidine (B1213034) fumarate (B1241708) remains an area ripe for investigation. The current understanding of its bradycardic action provides a foundation, but the exploration of novel biological pathways could unveil a broader therapeutic potential.

Future research should prioritize elucidating the precise molecular interactions of mixidine fumarate beyond its established activity. The pyrrolidine (B122466) moiety, a key structural feature, is present in numerous bioactive compounds known to interact with a wide range of biological targets. ontosight.aitandfonline.comontosight.ai This suggests that this compound's effects may not be limited to a single ion channel or receptor. Investigations could focus on its potential modulation of various ion channels, including different types of potassium and calcium channels that play crucial roles in cardiac and neuronal excitability. mdpi.com For instance, bradycardic effects can be mediated through the inhibition of the "funny" current (If) in the sinoatrial node, a mechanism employed by other heart rate-lowering agents. ox.ac.uknih.gov It is a plausible hypothesis that this compound may also act on this or related currents.

Furthermore, the structural characteristics of pyrrolidine derivatives hint at possible interactions with enzymes or as neurotransmitter modulators. ontosight.aiontosight.ai Exploring these potential off-target effects in a systematic manner could reveal unexpected therapeutic applications. Pathways related to inflammation, oxidative stress, and metabolic dysregulation, which are common to both cardiovascular diseases and other conditions like diabetes and cancer, could be investigated. researchgate.net The fumarate salt form itself could also play a role, as fumarate is an intermediate in the Krebs cycle, suggesting a potential, though highly speculative, link to cellular metabolism and energy production pathways. gsconlinepress.com

Synergistic Research with Emerging Technologies in Chemical Biology

The integration of this compound research with cutting-edge technologies in chemical biology could significantly accelerate the discovery of its mechanisms and therapeutic potential. A multi-pronged approach combining computational and experimental techniques is essential.

Phenotype-based screening in cellular or animal models of cardiovascular disease could uncover novel effects of this compound beyond its known bradycardic action. ahajournals.org For instance, using high-content imaging with human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) could reveal subtle effects on contractility, cellular structure, and electrophysiology. frontiersin.org

Chemical proteomics and Activity-Based Protein Profiling (ABPP) could be employed to identify the direct protein targets of this compound in an unbiased manner. hri.org.au This would involve developing chemical probes based on the mixidine structure to pull down its binding partners from cell lysates, providing a comprehensive map of its molecular interactions.

Computational modeling and simulation can offer predictive insights into the binding of this compound to various protein targets. gsconlinepress.comnih.govmdpi.com Docking studies could be performed against a panel of cardiac ion channels, G-protein coupled receptors, and enzymes to generate hypotheses about its mechanism of action that can then be tested experimentally.

Synergistic drug screening could identify compounds that, when used in combination with this compound, produce enhanced therapeutic effects or mitigate potential off-target effects. nih.govgoogle.commdpi.com This is particularly relevant for complex multifactorial diseases where targeting a single pathway may be insufficient.

A proposed workflow for integrating these technologies is outlined in the table below.

Technology Application to this compound Research Potential Outcome
Phenotype-Based Screening Testing in iPSC-cardiomyocyte models of arrhythmia or hypertrophy.Discovery of effects on cardiac remodeling or arrhythmogenesis independent of heart rate.
Chemical Proteomics (ABPP) Development of a mixidine-based probe to identify binding partners in cardiac tissue.Unbiased identification of primary and secondary molecular targets.
Computational Modeling In silico docking against known cardiac ion channels and receptors.Prioritization of potential targets for experimental validation. nih.gov
Synergistic Screening High-throughput screening of this compound in combination with other cardiovascular drugs.Identification of drug combinations with enhanced efficacy for conditions like heart failure. nih.gov

Hypothetical Applications and Mechanistic Insights for Future Therapeutic Development

Based on its known bradycardic effects and the potential for unexplored mechanisms, several hypothetical therapeutic applications for this compound can be postulated, warranting further preclinical investigation.

The primary area for future development remains within cardiovascular medicine. Agents that reduce heart rate without negatively impacting myocardial contractility are of significant interest for treating ischemic heart disease and certain forms of heart failure . ox.ac.uknih.gov By lowering myocardial oxygen demand, this compound could potentially protect the heart muscle during periods of reduced blood flow. Its efficacy in validated animal models of myocardial infarction and chronic heart failure should be a research priority.

Beyond its established cardiovascular role, the pyrrolidine scaffold opens the door to more speculative, yet potentially groundbreaking, applications. Pyrrolidine derivatives have been investigated for a range of other conditions. tandfonline.comresearchgate.net

Neurodegenerative Disorders: Some pyrrolidine-containing compounds exhibit neuroprotective properties. ontosight.ai Future studies could explore whether this compound can cross the blood-brain barrier and modulate neuronal ion channels or receptors implicated in diseases like Alzheimer's or Parkinson's.

Oncology: The role of ion channels and specific metabolic pathways in cancer progression is an emerging field. mdpi.com Given the potential for this compound to interact with various cellular targets, its effects on cancer cell proliferation, migration, and survival could be explored in vitro as a preliminary, hypothesis-generating exercise. researchgate.net

The development of second-generation analogs of mixidine could further expand its therapeutic utility. By systematically modifying the pyrrolidine ring and its substituents, it may be possible to enhance potency for a specific target, improve selectivity, and fine-tune its pharmacokinetic properties for different clinical indications. tandfonline.com

Hypothetical Application Underlying Rationale/Hypothesis Key Preclinical Studies
Chronic Heart Failure Reduces myocardial oxygen demand; potential modulation of SERCA2a or other calcium handling proteins. acs.orgEfficacy studies in animal models of heart failure; electrophysiological studies on ventricular myocytes.
Stable Angina Heart rate reduction leads to decreased cardiac workload and improved coronary perfusion.Evaluation in models of exercise-induced ischemia.
Neuroprotection Potential modulation of neuronal ion channels or signaling pathways due to the pyrrolidine scaffold. ontosight.aiIn vitro studies on neuronal cell lines; assessment of blood-brain barrier permeability.

Challenges and Opportunities in Deepening the Understanding of this compound Biology

Advancing the scientific understanding of this compound from a compound with a defined cardiovascular effect to a potential therapeutic for a wider range of conditions presents both challenges and opportunities.

Challenges:

Target Deconvolution: A primary challenge is the definitive identification of all its molecular targets. If this compound interacts with multiple proteins, dissecting which interactions are responsible for its therapeutic effects versus off-target effects can be complex. researchgate.net

Synthesis of Analogs: The stereoselective synthesis of pyrrolidine derivatives can be complex and costly, potentially slowing down the development of second-generation compounds for structure-activity relationship (SAR) studies. mdpi.comosaka-u.ac.jp

Predictive Preclinical Models: A significant hurdle in cardiovascular drug discovery is the translation of findings from animal models to human patients. frontiersin.org Developing and validating more predictive preclinical models, such as those using human iPSC-derived tissues, will be crucial.

Lack of Specific Tools: The absence of commercially available, highly specific antibodies and radiolabeled ligands for this compound hinders mechanistic studies. The development of such tools is a necessary step for in-depth biological characterization.

Opportunities:

Drug Repurposing: The potential for this compound to have effects beyond its known bradycardic action presents a significant opportunity for drug repurposing. A systematic exploration of its activity against a wide range of biological targets could yield unexpected therapeutic value.

Second-Generation Agents: The limitations of first-generation drugs often pave the way for the development of improved second-generation agents with better selectivity and fewer side effects. nesetweb.eueuropa.eu this compound can serve as a valuable chemical scaffold for the rational design of new heart rate-modulating drugs.

Personalized Medicine: As the genetic basis for cardiovascular diseases becomes better understood, there is an opportunity to identify patient populations that may respond particularly well to the specific mechanism of action of this compound or its future analogs. nih.gov For example, patients with specific ion channel mutations might be ideal candidates.

Mechanism-Based Drug Discovery: Moving beyond symptomatic treatment to targeting the underlying pathomechanisms of disease is a major goal in medicine. oup.com A thorough understanding of this compound's molecular interactions could provide novel insights into the fundamental biology of cardiac pacemaking and other cellular processes, contributing to this broader objective.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.